molecular formula C9H7N3 B14258661 Hexa-1,5-diene-1,3,5-tricarbonitrile CAS No. 252378-42-0

Hexa-1,5-diene-1,3,5-tricarbonitrile

Katalognummer: B14258661
CAS-Nummer: 252378-42-0
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: ZFUUHVDPRNUDRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexa-1,5-diene-1,3,5-tricarbonitrile is an organic compound characterized by the presence of three nitrile groups and a conjugated diene system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexa-1,5-diene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts for selective hydrogenation of hexa-1,5-diene . The process may include the addition of tin or silver to enhance the catalytic activity and selectivity.

Wirkmechanismus

The mechanism of action of hexa-1,5-diene-1,3,5-tricarbonitrile involves its reactivity with various reagents to form stable intermediates and products. For example, in the Cope rearrangement catalyzed by palladium complexes, the compound is converted into acetone through the formation of η3-allylic intermediates . This mechanism highlights the compound’s ability to undergo complex transformations under specific catalytic conditions.

Vergleich Mit ähnlichen Verbindungen

Hexa-1,5-diene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a conjugated diene system with multiple nitrile groups, providing a versatile platform for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

252378-42-0

Molekularformel

C9H7N3

Molekulargewicht

157.17 g/mol

IUPAC-Name

hexa-1,5-diene-1,3,5-tricarbonitrile

InChI

InChI=1S/C9H7N3/c1-8(6-11)5-9(7-12)3-2-4-10/h2-3,9H,1,5H2

InChI-Schlüssel

ZFUUHVDPRNUDRK-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC(C=CC#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.